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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

2-Amino-3,4-dimethylpentanoic acid, a non-canonical, branched-chain amino acid. As an

analogue of isoleucine, this compound serves as a valuable building block in synthetic

chemistry and a tool for biochemical research. This document is intended for researchers,

scientists, and drug development professionals, offering an in-depth analysis of the molecule's

structural characteristics, physicochemical parameters, and standard analytical methodologies.

Due to the limited availability of experimental data in peer-reviewed literature, this guide

integrates high-quality computed data from reputable databases with foundational chemical

principles. Each property is discussed in the context of its importance in scientific applications,

and standard, field-proven experimental protocols for their determination are provided to

ensure scientific integrity and reproducibility.

Introduction and Nomenclature
Overview of 2-Amino-3,4-dimethylpentanoic Acid
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2-Amino-3,4-dimethylpentanoic acid is an aliphatic, non-proteinogenic amino acid. Its

structure features a pentanoic acid backbone with an amino group at the alpha-position (C2)

and two methyl groups at the C3 and C4 positions. This substitution pattern makes it a

structural isomer of leucine and isoleucine, and it is sometimes referred to as 4-Methyl-

isoleucine.[1][2] The presence of two chiral centers (at C2 and C3) means the molecule can

exist as four distinct stereoisomers. The specific stereochemistry is critical for its biological

activity and interaction with chiral systems like enzymes and receptors.[2][3]

Significance in Research and Development
Non-canonical amino acids like 2-Amino-3,4-dimethylpentanoic acid are of significant

interest in medicinal chemistry and chemical biology. Their unique side-chain structures can

introduce novel steric and electronic properties into peptides and small molecules. Key

applications include:

Peptide Modification: Incorporation into peptides can enhance proteolytic stability, modulate

conformation, and alter binding affinity to biological targets.

Drug Design: It serves as a chiral building block for the synthesis of more complex

pharmaceutical compounds.[4]

Biochemical Probes: Used in research to study enzyme mechanisms, protein synthesis, and

neurotransmitter systems by acting as mimics or inhibitors of natural amino acids.[4]

Structural Identifiers
Accurate identification is paramount for research and regulatory purposes. The key identifiers

for the racemic compound and its common stereoisomers are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2454844?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3_4-dimethylpentanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/23647966
https://pubchem.ncbi.nlm.nih.gov/compound/23647966
https://pubchem.ncbi.nlm.nih.gov/compound/23647967
https://www.benchchem.com/product/b2454844?utm_src=pdf-body
https://www.smolecule.com/products/s13798350
https://www.smolecule.com/products/s13798350
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2454844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
2-amino-3,4-dimethylpentanoic

acid
PubChem CID: 272725[1]

CAS Number 1314900-53-2 (racemate) ChemicalBook[5]

Molecular Formula C₇H₁₅NO₂ PubChem CID: 272725[1]

Canonical SMILES CC(C)C(C)C(C(=O)O)N PubChem CID: 272725[1]

InChIKey
VFEDCKXLINRKLV-

UHFFFAOYSA-N
PubChem CID: 272725[1]

(2S,3S)-Isomer IUPAC
(2S,3S)-2-amino-3,4-

dimethylpentanoic acid
PubChem CID: 23647966[2]

(2S,3S)-Isomer CAS 23262-01-3 PubChem CID: 23647966[2]

Molecular Structure
Caption: 2D structure of 2-Amino-3,4-dimethylpentanoic acid.

Core Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to bioavailability. The following

table summarizes the key computed properties for this compound.
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Property Value Source / Method

Molecular Weight 145.20 g/mol PubChem CID: 272725[1]

Exact Mass 145.110278721 Da PubChem CID: 272725[1]

XLogP3 (Predicted) -1.5 PubChem CID: 272725[1]

Topological Polar Surface Area 63.3 Å² PubChem CID: 272725[1]

Hydrogen Bond Donors 2 PubChem CID: 272725[1]

Hydrogen Bond Acceptors 3 PubChem CID: 272725[1]

pKa (Carboxyl) ~2-3 (Estimated)
General Amino Acid

Chemistry[6][7]

pKa (Amine) ~9-10 (Estimated)
General Amino Acid

Chemistry[6][7]

Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug

development, governing absorption, distribution, metabolism, and excretion (ADME). It is

commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and

water.

The computed XLogP3 value for 2-Amino-3,4-dimethylpentanoic acid is -1.5.[1] This

negative value indicates that the compound is predominantly hydrophilic, meaning it has a

strong preference for aqueous environments over lipid environments. This is expected for an

amino acid, which is zwitterionic at physiological pH. Such hydrophilicity suggests that the

molecule will have high aqueous solubility but may require active transport mechanisms to

cross biological membranes.

This protocol describes the gold-standard method for LogP determination. The core principle is

to dissolve the compound in a biphasic system of n-octanol and water, allow it to reach

equilibrium, and then measure its concentration in each phase.

Methodology:
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Preparation:

Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes

of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours

and allow the layers to separate completely. This pre-saturation is critical to prevent

volume changes during the experiment.

Sample Preparation:

Prepare a stock solution of 2-Amino-3,4-dimethylpentanoic acid in the aqueous phase

at a concentration that is well within the linear range of the analytical method (e.g., HPLC-

UV).

Partitioning:

In several replicate vessels (e.g., glass centrifuge tubes with PTFE-lined caps), combine

the aqueous stock solution with the pre-saturated n-octanol. The volume ratio (e.g., 1:1,

1:2) should be chosen to ensure measurable concentrations in both phases.

Agitate the vessels at a constant temperature (typically 25 °C) on a mechanical shaker.

The agitation time must be sufficient to reach equilibrium, which should be determined in

preliminary experiments (typically 1-24 hours). Avoid vigorous shaking that can cause

emulsification.

Phase Separation:

Centrifuge the vessels to ensure complete separation of the two phases.

Quantification:

Carefully sample a precise aliquot from both the aqueous and n-octanol layers.

Determine the concentration of the analyte in each phase using a validated analytical

method, such as HPLC-UV or LC-MS.

Calculation:
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The partition coefficient, P, is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ /
[Concentration]ₐᵩᵤₑₒᵤₛ

LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity (pKa)
The pKa values define the ionization state of a molecule at a given pH. For 2-Amino-3,4-
dimethylpentanoic acid, there are two key ionizable groups: the carboxylic acid (-COOH) and

the amino group (-NH₂).

Carboxylic Acid pKa: Expected to be in the range of 2-3. Below this pH, the group is

protonated (-COOH); above this pH, it is deprotonated (-COO⁻).

Amino Group pKa: Expected to be in the range of 9-10. Below this pH, the group is

protonated (-NH₃⁺); above this pH, it is neutral (-NH₂).

At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic) and the amino

group will be protonated (cationic), resulting in a zwitterion. This dual charge significantly

influences solubility, crystal packing, and interaction with biological targets.

This method involves titrating a solution of the amino acid with a strong acid and a strong base

while monitoring the pH with a calibrated electrode. The pKa values correspond to the pH at

the half-equivalence points.

Methodology:

System Setup:

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00,

10.01).

Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

Use a micro-burette for precise delivery of the titrant.
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Sample Preparation:

Accurately weigh and dissolve a known amount of 2-Amino-3,4-dimethylpentanoic acid
in degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).

Acidic Titration:

Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully

protonate both functional groups (-COOH and -NH₃⁺).

Basal Titration:

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small,

precise increments.

Record the pH value after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the pH versus the volume of NaOH added. The resulting curve will show two inflection

points.

The first equivalence point (V₁) corresponds to the deprotonation of the carboxylic acid.

The pKa₁ is the pH at V₁/2.

The second equivalence point (V₂) corresponds to the deprotonation of the amino group.

The pKa₂ is the pH at (V₁ + V₂)/2.

The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Analytical Characterization
Spectroscopic data is essential for structural confirmation and purity assessment. While

experimental spectra for this specific compound are not widely published, its features can be

reliably predicted from its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the branched structure

and stereocenters. Key predicted signals include:

A doublet for the α-proton (C2-H), coupled to the C3 proton.

Multiplets for the C3-H and C4-H protons.

Distinct doublets or singlets for the four methyl groups, which may overlap.

Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to

each carbon atom:

A signal for the carbonyl carbon (-C=O) in the downfield region (~170-180 ppm).

Signals for the α-carbon (C2) and the two carbons bearing methyl groups (C3, C4).

Four signals for the methyl carbons in the upfield region.

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a standard method for

analyzing amino acids.

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z

of approximately 146.1176.[8]

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the

loss of water (H₂O) or the carboxylic acid group (as COOH or HCOOH), which are useful for

structural confirmation.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption

bands would include:
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid

O-H.

N-H Stretch: A moderate band around 3000-3300 cm⁻¹ from the amino group.

C=O Stretch: A strong, sharp band around 1700-1750 cm⁻¹ from the carbonyl of the

carboxylic acid.

N-H Bend: A band around 1500-1640 cm⁻¹ corresponding to the amine bending vibration.

Conclusion
2-Amino-3,4-dimethylpentanoic acid is a valuable non-canonical amino acid with significant

potential in chemical and pharmaceutical research. This guide has synthesized available

computational data and established chemical principles to provide a robust profile of its key

physicochemical properties. Its hydrophilic nature (XLogP3 = -1.5) and zwitterionic character at

physiological pH are its defining features. While this document provides a strong theoretical

and methodological foundation, it is crucial for researchers to perform experimental validation

of these properties for any specific application, particularly when dealing with individual

stereoisomers. The provided protocols for determining LogP and pKa represent industry-

standard methods for generating the high-quality data required for drug development and

advanced biochemical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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